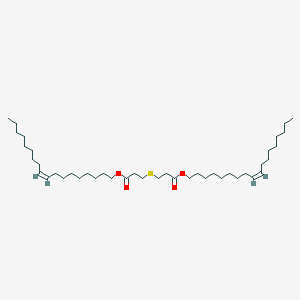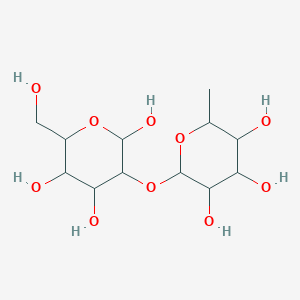
2-(4-氟苯基)-1-(2,4,6-三羟基苯基)乙酮
描述
The compound "2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone" is not directly studied in the provided papers. However, similar compounds with fluorophenyl groups and ethanone structures have been investigated, which can provide insights into the chemical behavior and properties that might be expected for the compound . These studies involve the synthesis, molecular structure analysis, and exploration of potential biological activities of related fluorophenyl ethanones .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions under basic conditions or treatment with specific reagents to introduce the desired functional groups. For instance, the synthesis of a chalcone derivative was achieved by condensation of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone, which is a reaction that could be analogous to the synthesis of the compound of interest . Additionally, the synthesis of triazole derivatives from a similar starting fluorophenyl ethanone involved propargylation followed by a click reaction .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various computational methods and compared with experimental data such as X-ray diffraction (XRD). The geometrical parameters obtained from these studies are generally in good agreement with the experimental data, indicating the reliability of the computational methods used . The dihedral angles between rings and the overall geometry of the molecules have been characterized, which is important for understanding the spatial arrangement of the atoms in the compound .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been analyzed through studies of their molecular electrostatic potential (MEP), which helps to identify regions of the molecule that are likely to undergo reactions. For example, the MEP analysis of some compounds revealed that the negative charge is concentrated around the carbonyl group, suggesting this might be a reactive site for further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through various techniques. The vibrational frequencies and assignments were investigated using Fourier-transform infrared spectroscopy (FT-IR), and the charge transfer within the molecules was studied through HOMO-LUMO analysis . The first hyperpolarizability of these compounds has also been calculated, which is relevant for applications in nonlinear optics . Additionally, the crystallinity and thermal stability of synthesized compounds have been assessed using techniques like X-ray diffraction (XRD) and thermogravimetric analysis (TGA) .
Biological Activity Analysis
The potential biological activities of related compounds have been explored through molecular docking studies, which suggest that some fluorophenyl ethanones might exhibit inhibitory activity against certain enzymes and could act as anti-neoplastic agents . Furthermore, the antimicrobial activity of novel triazole derivatives synthesized from a similar fluorophenyl ethanone has been evaluated, indicating the potential for these compounds to serve as antimicrobial agents .
科学研究应用
晶体结构分析:Abdel-Aziz等人(2012)研究了一种相关化合物1-(4-氟苯基)-2-(苯磺酰基)乙酮的晶体结构,重点关注其平面性和氢键模式。这项研究有助于理解类似化合物的分子几何形状(Abdel‐Aziz、Ghabbour、Chantrapromma和Fun,2012)。
对映选择性合成:匿名作者在2022年的一项研究中讨论了(S)-(-)-1-(4-氟苯基)乙醇的对映选择性合成,该乙醇是合成CCR5趋化因子受体拮抗剂的中间体。该合成涉及还原1-(4-氟苯基)乙酮,证明了其在生产具有生物活性的化合物中的作用(匿名作者,2022)。
抗菌活性:Nagamani等人(2018)合成了3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙酮-1-酮,并评价了其抗菌活性,该化合物衍生自2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)乙酮。这项研究突出了在抗菌应用中使用此类化合物的潜力(Nagamani、Anjaiah、Praveen和Jalapathi,2018)。
光化学和晶体结构:Fu等人(1998)研究了四种α-金刚烷基苯乙酮的光化学和晶体结构,包括1-(4-氟苯基)-2-(三环[3.3.1.13,7]癸-1-基)乙酮。他们的研究提供了对这些化合物的耐光性和分子构象的见解(Fu、Scheffer、Trotter和Yang,1998)。
在查耳酮衍生物中的合成和应用:Jarag等人(2011)探索了使用1-(4-甲氧基苯基)乙酮和4-氟苯甲醛合成查耳酮衍生物。他们的研究重点是节能声化学方法,证明了该化学物质在有机合成中的效用(Jarag、Pinjari、Pandit和Shankarling,2011)。
振动频率和分子对接研究:Mary等人(2015)对1-[3-(4-氟苯基)-5-苯基-4,5-二氢-1H-吡唑-1-基]乙酮的振动频率、HOMO-LUMO分析和分子对接进行了广泛的研究。这项研究提供了有关此类化合物的电子性质和潜在生物活性的宝贵数据(Mary、Panicker、Sapnakumari、Narayana、Sarojini、Al‐Saadi、Van Alsenoy和War,2015)。
属性
IUPAC Name |
2-(4-fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4/c15-9-3-1-8(2-4-9)5-11(17)14-12(18)6-10(16)7-13(14)19/h1-4,6-7,16,18-19H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPZGBCWSLEYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409310 | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
CAS RN |
15485-69-5 | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4,6-trihydroxyphenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















